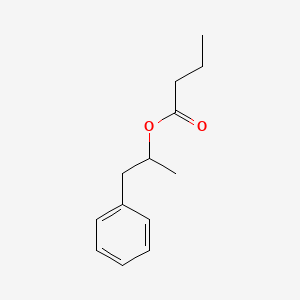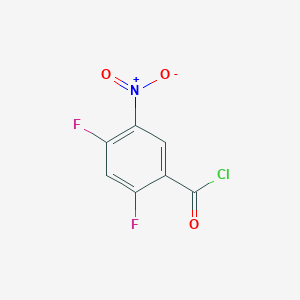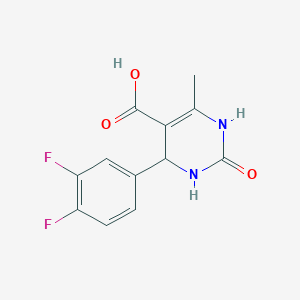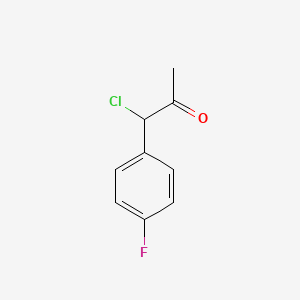
1-Chloro-1-(4-fluorophenyl)propan-2-one
Übersicht
Beschreibung
1-Chloro-1-(4-fluorophenyl)propan-2-one is a chemical compound with the molecular formula C9H8ClFO . It is also known as 4’-Chloro-4-fluoropropiophenone .
Molecular Structure Analysis
The molecular weight of 1-Chloro-1-(4-fluorophenyl)propan-2-one is 186.61 g/mol . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-1-(4-fluorophenyl)propan-2-one are not fully available in the searched resources. The molecular weight is 186.61 g/mol .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Antidepressant Molecules
- Field: Medicinal Chemistry
- Application: This compound could potentially be used in the synthesis of antidepressant molecules .
- Method: The synthesis of these molecules often involves metal-catalyzed reactions .
- Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
-
Targeting Upstream Nodes in Pathways
- Field: Biochemistry
- Application: Compounds similar to “1-Chloro-1-(4-fluorophenyl)propan-2-one” could be used to target upstream nodes in biological pathways .
- Method: This involves the use of inhibitors that target specific nodes in the pathway .
- Results: This approach has proven effective clinically, although resistance frequently develops through reactivation of the pathway .
-
Antifungal Activity
- Field: Microbiology
- Application: Some compounds similar to “1-Chloro-1-(4-fluorophenyl)propan-2-one” have been tested for antifungal activity .
- Method: The compounds were tested against various fungal strains .
- Results: The results revealed that these compounds have no antifungal activity against certain strains, while some compounds displayed fungicidal activity against others .
-
Synthesis of Fluorinated Chalcones
- Field: Organic Chemistry
- Application: This compound could potentially be used in the synthesis of fluorinated chalcones .
- Method: The synthesis of these molecules often involves condensation reactions .
- Results: Fluorinated chalcones have shown potential in various biological applications due to their unique properties .
-
Antifungal Activity
- Field: Microbiology
- Application: Some compounds similar to “1-Chloro-1-(4-fluorophenyl)propan-2-one” have been tested for antifungal activity .
- Method: The compounds were tested against various fungal strains .
- Results: The results revealed that these compounds have moderate antifungal activity against certain strains .
-
Chemical Research
- Field: Chemical Research
- Application: Compounds similar to “1-Chloro-1-(4-fluorophenyl)propan-2-one” are often used in chemical research for the synthesis of various complex molecules .
- Method: The methods of application vary widely depending on the specific research context .
- Results: The outcomes of this research can lead to the development of new materials, drugs, or chemical processes .
-
Synthesis of Fluorinated Chalcones
- Field: Organic Chemistry
- Application: This compound could potentially be used in the synthesis of fluorinated chalcones .
- Method: The synthesis of these molecules often involves condensation reactions .
- Results: Fluorinated chalcones have shown potential in various biological applications due to their unique properties .
-
Antifungal Activity
- Field: Microbiology
- Application: Some compounds similar to “1-Chloro-1-(4-fluorophenyl)propan-2-one” have been tested for antifungal activity .
- Method: The compounds were tested against various fungal strains .
- Results: The results revealed that these compounds have moderate antifungal activity against certain strains .
-
Chemical Research
- Field: Chemical Research
- Application: Compounds similar to “1-Chloro-1-(4-fluorophenyl)propan-2-one” are often used in chemical research for the synthesis of various complex molecules .
- Method: The methods of application vary widely depending on the specific research context .
- Results: The outcomes of this research can lead to the development of new materials, drugs, or chemical processes .
Eigenschaften
IUPAC Name |
1-chloro-1-(4-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)9(10)7-2-4-8(11)5-3-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBNVDPZTSCHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593498 | |
| Record name | 1-Chloro-1-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1-(4-fluorophenyl)propan-2-one | |
CAS RN |
23211-68-9 | |
| Record name | 1-Chloro-1-(4-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Phenyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B1627525.png)
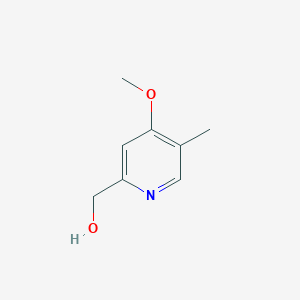
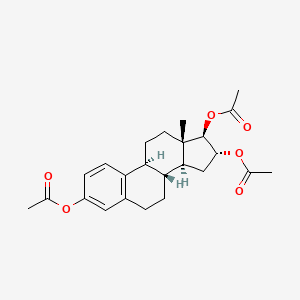
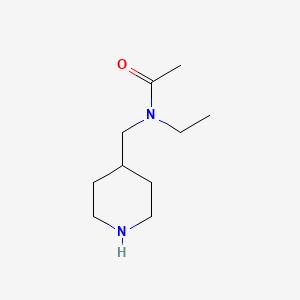
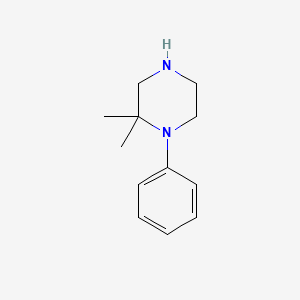
![1-Aminomethylbicyclo[2.2.2]octane](/img/structure/B1627534.png)

![4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid](/img/structure/B1627537.png)
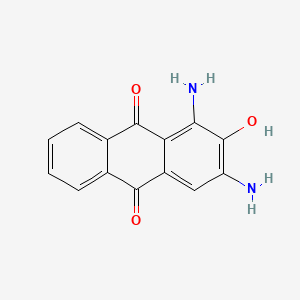
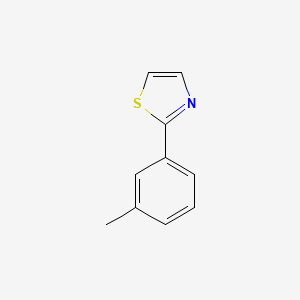
![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)
